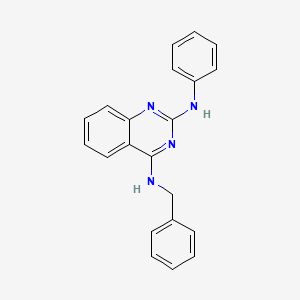

n4-benzyl-n2-phenylquinazoline-2,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-N-benzyl-2-N-phenylquinazoline-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4/c1-3-9-16(10-4-1)15-22-20-18-13-7-8-14-19(18)24-21(25-20)23-17-11-5-2-6-12-17/h1-14H,15H2,(H2,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQBMINEPXWUBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N4 Benzyl N2 Phenylquinazoline 2,4 Diamine

Historical Context of Quinazoline-2,4-diamine (B158780) Synthesis

The quinazoline (B50416) scaffold, a bicyclic aromatic heterocycle composed of fused benzene (B151609) and pyrimidine (B1678525) rings, is a prominent structural motif in medicinal chemistry. beilstein-journals.org The synthesis of quinazoline derivatives has been a subject of extensive research for over a century, with the first natural quinazoline, vasicine, being isolated in 1888. nih.gov The development of synthetic routes to quinazoline-2,4-diamines, in particular, has been driven by their diverse pharmacological activities.

Early synthetic efforts often involved the construction of the quinazoline ring system from acyclic precursors. For instance, the cyclization of ureido-benzoate esters has been a traditional strategy for preparing quinazolinone derivatives, which can serve as intermediates for diamino compounds. researchgate.net More direct approaches have also been developed, such as the reaction of anthranilonitriles with guanidine (B92328) to form 2,4-diaminoquinazolines. acs.org Over the decades, numerous synthetic methods have been refined and new ones discovered, including metal-catalyzed reactions and microwave-assisted synthesis, to improve yields, efficiency, and substrate scope. researchgate.net These advancements have laid the groundwork for the targeted synthesis of complex derivatives like N4-benzyl-N2-phenylquinazoline-2,4-diamine.

Targeted Synthetic Routes for this compound

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The most common and efficient approach relies on the sequential substitution of a di-halogenated quinazoline intermediate.

The cornerstone of this synthetic strategy is the differential reactivity of the two chlorine atoms on the 2,4-dichloroquinazoline (B46505) precursor. The chlorine at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. nih.govstackexchange.com This regioselectivity is a well-documented phenomenon and is exploited to introduce different amine substituents in a stepwise manner. nih.gov

The synthesis generally proceeds as follows:

Preparation of 2,4-Dichloroquinazoline : This key intermediate is typically synthesized from anthranilic acid, which is first cyclized with urea (B33335) to form quinazoline-2,4-dione. acs.org The dione (B5365651) is then treated with a strong chlorinating agent, such as phosphorus oxychloride, to yield 2,4-dichloroquinazoline. acs.org

First Amination (Substitution at C4) : In the initial amination step, 2,4-dichloroquinazoline is reacted with benzylamine (B48309). This reaction is highly regioselective, with the benzylamine preferentially displacing the chlorine atom at the 4-position to yield N-benzyl-2-chloroquinazoline-4-amine. nih.govacs.org This step is often carried out under mild conditions, sometimes even at cold temperatures, to ensure high selectivity. stackexchange.com

Second Amination (Substitution at C2) : The resulting N-benzyl-2-chloroquinazoline-4-amine is then subjected to a second amination reaction with aniline. This step requires more forcing conditions, such as higher temperatures, to displace the less reactive chlorine atom at the 2-position. stackexchange.com The product of this reaction is the target compound, this compound. acs.org

The choice of solvent can be important in these reactions. Dioxane is a commonly used solvent due to its high boiling point and its ability to dissolve quinazoline derivatives, while being unreactive towards amines. stackexchange.com

While the sequential amination of 2,4-dichloroquinazoline is the most prevalent method, other synthetic strategies for constructing the quinazoline core exist. These can be broadly categorized as either building the pyrimidine ring onto a pre-existing benzene derivative or constructing both rings simultaneously.

Some alternative approaches include:

From 2-Aminobenzonitriles : This method involves the reaction of a 2-aminobenzonitrile (B23959) with a suitable one-carbon synthon, such as guanidine carbonate, to directly form the 2,4-diaminoquinazoline ring system. umich.edu

Metal-Catalyzed Reactions : Modern synthetic organic chemistry has seen a surge in the use of transition metal catalysts to construct heterocyclic rings. nih.gov These methods can offer high efficiency and functional group tolerance. For instance, iron-catalyzed synthesis of quinazolines from 2-aminobenzylamines and amines has been reported. nih.gov

Transition-Metal-Free Syntheses : In a move towards greener chemistry, several transition-metal-free methods have been developed. These can involve reactions mediated by reagents like hydrogen peroxide or molecular iodine. nih.gov

While these alternative pathways are valuable for the synthesis of various quinazoline derivatives, the sequential amination of 2,4-dichloroquinazoline remains a highly reliable and widely used method for preparing asymmetrically substituted 2,4-diaminoquinazolines like this compound.

Preparation of this compound Analogs for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, a variety of analogs are synthesized. This involves systematically modifying the substituents at the N2 and N4 positions, as well as on the quinazoline ring itself. The general synthetic strategies described above are readily adaptable for this purpose.

For example, by varying the amines used in the sequential amination of 2,4-dichloroquinazoline, a library of analogs can be generated. nih.gov This allows for the investigation of how factors such as the size, electronics, and lipophilicity of the substituents at the N2 and N4 positions influence the biological activity of the molecule. nih.gov

Below is a table summarizing some of the modifications that can be made to the parent compound and the rationale behind them for SAR studies.

| Position of Modification | Type of Modification | Rationale for SAR Studies |

| N4-Position | - Replacement of benzyl (B1604629) with other substituted benzyl groups - Introduction of different alkyl or aryl groups | To probe the importance of the benzyl group and explore the effects of steric and electronic properties on activity. |

| N2-Position | - Replacement of phenyl with other substituted phenyl groups - Introduction of different alkyl or aryl groups | To investigate the role of the phenyl group and understand how changes in its properties affect biological interactions. |

| Quinazoline Ring | - Introduction of substituents at various positions (e.g., 6- or 7-position) | To assess the impact of modifying the core scaffold on the overall activity and properties of the compound. |

The synthesis of these analogs is crucial for identifying key pharmacophoric features and optimizing the lead compound for desired biological activities. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment of Quinazoline-2,4-diamine Compounds

The unambiguous structural confirmation and purity assessment of synthesized compounds like this compound and its analogs are essential. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are the primary tools for elucidating the molecular structure. scispace.commdpi.com The chemical shifts, coupling constants, and integration of the signals in the 1H NMR spectrum provide detailed information about the arrangement of protons in the molecule. orientjchem.org 13C NMR, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps to identify the carbon skeleton. scispace.comorientjchem.org Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons. mdpi.com For this compound, characteristic signals for the aromatic protons of the quinazoline, benzyl, and phenyl rings, as well as the methylene (B1212753) protons of the benzyl group, would be expected in the 1H NMR spectrum. acs.org

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups in the molecule. researchgate.net For quinazoline-2,4-diamines, characteristic absorption bands for N-H and C-N bonds, as well as aromatic C-H and C=C bonds, would be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to characterize the chromophoric quinazoline ring system. beilstein-journals.orgorientjchem.org

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for assessing the purity of the synthesized compounds. researchgate.net By using a suitable stationary phase (e.g., reversed-phase C18) and mobile phase, the compound of interest can be separated from any impurities or starting materials. nih.govnih.gov The purity is determined by the area of the peak corresponding to the product relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) : TLC is a simple and rapid technique used to monitor the progress of a reaction and for preliminary purity assessment. researchgate.net The retention factor (Rf) of the compound can be compared to that of the starting materials and known standards.

The following table provides a summary of the analytical techniques and their applications in the characterization of this compound.

| Technique | Information Obtained |

| 1H NMR | - Number and type of protons - Connectivity of protons - Stereochemistry |

| 13C NMR | - Number and type of carbons - Carbon skeleton |

| Mass Spectrometry (MS) | - Molecular weight - Elemental composition (HRMS) - Fragmentation pattern |

| Infrared (IR) Spectroscopy | - Presence of functional groups |

| UV-Vis Spectroscopy | - Electronic transitions - Chromophore characterization |

| HPLC | - Purity assessment - Quantification |

| TLC | - Reaction monitoring - Preliminary purity check |

By employing this suite of analytical methods, researchers can confidently confirm the structure and purity of this compound and its derivatives, which is a prerequisite for any further biological evaluation.

Biological Efficacy of N4 Benzyl N2 Phenylquinazoline 2,4 Diamine in Preclinical Models

Assessment of Antimicrobial Activity

N4-benzyl-N2-phenylquinazoline-2,4-diamine has been evaluated for its ability to inhibit the growth of and combat infections caused by a range of clinically relevant bacteria. The research highlights its potential as a scaffold for developing new antibacterial therapies.

Antibacterial Spectrum and Potency against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis)

This compound has demonstrated notable activity against key Gram-positive pathogens, which are common causes of healthcare-associated and community-acquired infections. nih.gov In vitro studies have established its minimum inhibitory concentrations (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

The compound was found to have a MIC of 25 µM against Staphylococcus aureus and a more potent MIC of 15 µM against Staphylococcus epidermidis. nih.govnih.gov Both of these bacteria are major contributors to infections related to medical implants. nih.gov The broader class of N2,N4-disubstituted quinazoline-2,4-diamines has also been extensively studied and shown to possess potent antibacterial activity against multi-drug resistant strains of S. aureus, including MRSA, with MICs often in the low micromolar range. nih.govnih.gov

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Pathogens

| Bacterial Species | Strain | MIC (µM) |

|---|---|---|

| Staphylococcus aureus | - | 25 |

| Staphylococcus epidermidis | - | 15 |

Antibacterial Spectrum and Potency against Gram-Negative Pathogens (e.g., Acinetobacter baumannii, Escherichia coli, Salmonella typhimurium)

While specific data for this compound against a wide range of Gram-negative pathogens is not extensively detailed in available research, studies on closely related analogs within the N2,N4-disubstituted quinazoline-2,4-diamine (B158780) series have shown significant promise. researchgate.net Optimized compounds from this series have been identified as potent antibacterial agents against multi-drug resistant Acinetobacter baumannii, a notoriously difficult-to-treat Gram-negative pathogen. researchgate.net

These optimized analogs, particularly those with a halide or an alkyl substituent at the 6-position, display strong bactericidal activity with MICs as low as 0.5 μM. researchgate.net This suggests that the quinazoline-2,4-diamine scaffold is a viable platform for developing agents with activity against challenging Gram-negative infections. researchgate.net However, further studies are required to determine the specific activity spectrum of this compound itself against pathogens like A. baumannii, Escherichia coli, and Salmonella typhimurium.

Investigation of Anti-biofilm Efficacy Against Key Bacterial Species

Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics and play a crucial role in chronic infections, particularly those involving medical devices. nih.gov this compound has shown significant anti-biofilm capabilities.

Within the broader class of N2,N4-disubstituted quinazoline-2,4-diamines, potent anti-biofilm activity has also been observed against Gram-negative bacteria. Optimized analogs have been shown to eradicate 90% of cells within an established A. baumannii biofilm at concentrations at or near their MIC. researchgate.net

Table 2: Anti-biofilm Activity of this compound

| Bacterial Species | Effect | Concentration (µM) |

|---|---|---|

| Staphylococcus aureus | Biofilm Inhibition | 20 |

| Staphylococcus epidermidis | Biofilm Inhibition | 10 |

Analysis of Resistance Development Potential Against this compound and Analogs

A critical factor in the development of new antibiotics is the potential for bacteria to develop resistance. Studies on the N2,N4-disubstituted quinazoline-2,4-diamine series suggest a limited potential for resistance development. nih.govnih.gov

In serial passage assays with A. baumannii, a method used to assess the likelihood of resistance emerging over time, optimized quinazoline-2,4-diamines showed only a 4-fold increase in MIC. researchgate.net This is a significant improvement compared to existing folic acid synthesis inhibitors like trimethoprim (B1683648) and sulfamethoxazole, which saw 64-fold and 128-fold increases in MIC, respectively, under the same conditions. researchgate.net This low propensity for resistance development makes this class of compounds a particularly attractive platform for further antibacterial drug discovery. nih.govnih.gov

Evaluation of Antiparasitic Activity

Beyond its antibacterial properties, the quinazoline (B50416) scaffold has been explored for its efficacy against parasitic protozoa, which cause widespread and debilitating diseases.

Antileishmanial Activity against Leishmania Species (e.g., L. donovani, L. amazonensis)

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. A series of N2,N4-disubstituted quinazoline-2,4-diamines, including this compound (designated as compound 14 in a key study), has been synthesized and evaluated for activity against intracellular amastigotes of Leishmania donovani (the causative agent of visceral leishmaniasis) and Leishmania amazonensis (a cause of cutaneous leishmaniasis). acs.org

The structure-activity relationship studies revealed that the positioning of the benzyl (B1604629) group is crucial for potency. acs.org Analogs with the benzyl group at the N2 position were found to be at least twice as potent against L. donovani as their N4-benzyl counterparts, such as this compound. acs.org For instance, the N2-benzyl analog, N2-benzyl-N4-phenylquinazoline-2,4-diamine (compound 17), displayed an EC50 (half maximal effective concentration) of 0.44 µM against L. donovani. acs.org While the specific EC50 value for this compound was not explicitly reported, the established trend suggests a lower potency relative to its N2-benzyl isomers. acs.org Nonetheless, the demonstrated activity of this chemical series highlights its potential as a foundation for developing novel antileishmanial agents. nih.govacs.org

Anti-Toxoplasma Activity against Toxoplasma tachyzoites

There is no specific information in the available scientific literature regarding the evaluation of this compound for activity against Toxoplasma gondii tachyzoites. Research on novel anti-Toxoplasma agents is ongoing and includes various chemical scaffolds, but studies detailing the effects of this particular quinazoline derivative on T. gondii have not been published.

Preclinical In Vivo Efficacy Studies

Assessment in Murine Models of Bacterial Infections (e.g., Peritonitis)

While the class of N2,N4-disubstituted quinazoline-2,4-diamines has demonstrated potent in vivo antibacterial activity in murine models, including peritonitis models against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, specific data on the use of this compound in such models is not available. nih.gov Studies on this class of compounds have tended to advance other optimized analogues with superior in vitro potency or better pharmacokinetic profiles into in vivo efficacy testing. nih.gov

Assessment in Murine Models of Visceral Leishmaniasis

Investigations into the antileishmanial properties of N2,N4-disubstituted quinazoline-2,4-diamines have identified several potent compounds. This compound (also referred to as compound 14 in some studies) was synthesized and evaluated for its in vitro activity against Leishmania donovani and Leishmania amazonensis. acs.orgnih.gov However, it was not selected for further assessment in murine models of visceral leishmaniasis. nih.gov Analogues from the same series that demonstrated more potent submicromolar activity in vitro were prioritized for in vivo studies. nih.gov For instance, related N2-benzylquinazoline-2,4-diamines were found to be more potent than their N4-benzyl counterparts like this compound. acs.orgnih.gov Consequently, there is no published data on the efficacy of this specific compound in animal models of leishmaniasis.

The table below summarizes the in vitro antileishmanial activity for this compound (14) and its more potent comparator, compound 15 (N2-benzyl-N4-phenylquinazoline-2,4-diamine), which was selected for further study.

| Compound | Target Organism | EC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 14 (this compound) | L. donovani | 1.1 | 18 |

| 15 (N2-benzyl-N4-phenylquinazoline-2,4-diamine) | L. donovani | 0.15 | >133 |

EC₅₀ represents the half-maximal effective concentration. The Selectivity Index (SI) is a ratio of the compound's toxicity to host cells versus its activity against the parasite.

Synergistic Interactions with Established Antimicrobial and Antiparasitic Agents

No studies have been published that investigate the potential synergistic or antagonistic interactions of this compound with other established antimicrobial or antiparasitic drugs. Research into combination therapies is essential for enhancing efficacy and preventing the development of resistance, but this area remains unexplored for this specific compound.

Molecular Mechanisms of Action and Cellular Targets of N4 Benzyl N2 Phenylquinazoline 2,4 Diamine

Elucidation of Key Biochemical Pathways and Enzymatic Targets

N4-benzyl-N2-phenylquinazoline-2,4-diamine and related compounds function by inhibiting crucial enzymes in both bacteria and protozoan parasites. This inhibition disrupts metabolic pathways that are vital for the pathogen's survival and replication.

The quinazoline (B50416) scaffold is a recognized pharmacophore for the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. mdpi.com DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor required for the synthesis of deoxythymidylate monophosphate (dTMP), which is a necessary precursor for DNA synthesis and cell replication. mdpi.comnih.govresearchgate.net By inhibiting DHFR, N2,N4-disubstituted quinazoline-2,4-diamines can deplete the THF pool, thereby halting DNA synthesis and preventing cell division. researchgate.netpatsnap.com This mechanism of action is particularly effective against rapidly dividing cells, such as bacteria. patsnap.com

N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated activity as DHFR inhibitors against various bacteria, including antibiotic-resistant strains. nih.gov For instance, derivatives with specific substitutions have shown potent activity against Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA), reducing biofilm formation by up to 90% at or near their minimum inhibitory concentrations. nih.gov The ability of these lipophilic, non-classical antifolates to passively diffuse across cell membranes allows them to effectively reach their intracellular target. researchgate.net

In addition to its antibacterial properties, this compound is a known inhibitor of parasitic cysteine proteases, which are validated therapeutic targets in several protozoan diseases. nih.govnih.gov Specifically, it has been identified as a competitive inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov Cruzain is essential for the parasite's viability, playing roles in nutrition, immune evasion, and host cell invasion. frontiersin.org

The compound also demonstrates inhibitory activity against TbrCATL (also known as rhodesain), a cysteine protease from Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. nih.govnih.gov Research has established that the quinazoline ring is a critical structural component for this inhibitory activity. nih.gov Structure-based optimization studies of this compound have led to the development of analogs with low micromolar inhibition against these target proteases. nih.gov

| Enzyme | Organism | Inhibition Type | Inhibition Constant (Ki) | IC50 |

|---|---|---|---|---|

| Cruzain | Trypanosoma cruzi | Competitive | 1.4 µM | 7 ± 1 µM |

| TbrCATL (Rhodesain) | Trypanosoma brucei | Data Not Available | Data Not Available | 22 ± 3 µM |

Data sourced from a 2021 study on the structure-based optimization of quinazolines as inhibitors of cruzain and TbrCATL. nih.gov

The inhibition of enzymes like cruzain and TbrCATL falls under the broader category of peptidase modulation. Peptidases are crucial for parasites, enabling them to digest host proteins for nutrients, process their own proteins, and evade the host's immune response. nih.govnih.gov Cysteine proteases, in particular, are the dominant family of proteases in many protozoa. nih.gov

By inhibiting these key peptidases, this compound disrupts the parasite's life cycle at multiple points. frontiersin.org For example, the degradation of host hemoglobin by proteases is a major source of amino acids for parasites like Plasmodium falciparum and Schistosoma mansoni; inhibition of this process can halt parasite development. nih.gov In T. cruzi, cruzain is involved in processes ranging from cell remodeling to activating host bradykinin (B550075) receptors to facilitate infection. nih.gov Therefore, the modulation of peptidase activity by this quinazoline derivative is a primary mechanism of its anti-parasitic effect.

Analysis of Cellular Responses and Induction of Cell Death Pathways

The enzymatic inhibition detailed above triggers a cascade of cellular events that impair essential biosynthetic pathways and can ultimately lead to programmed cell death in the pathogen.

The direct consequence of DHFR inhibition is the impairment of macromolecular biosynthesis. mdpi.comnih.gov As previously noted, DHFR is essential for regenerating the THF required for the synthesis of DNA precursors. researchgate.net By blocking this enzyme, this compound effectively cuts off the supply of building blocks for DNA replication. patsnap.com This leads to the cessation of cell growth and division, a potent cytostatic effect. This mechanism is a cornerstone of antifolate chemotherapy against a wide range of pathogens and cancer cells. nih.govpatsnap.com The disruption of this fundamental pathway is a key contributor to the compound's broad-spectrum activity.

Beyond simply halting growth, there is evidence that quinazoline derivatives can actively induce cell death pathways in parasites that resemble apoptosis. A study on a related 2,4-diamine-quinazoline derivative (PH100) demonstrated that it induces apoptosis-like characteristics in the protozoan parasite Trichomonas vaginalis. nih.gov Observed effects included key apoptotic markers such as the exposure of phosphatidylserine (B164497) on the cell surface and other membrane alterations. nih.gov

The induction of apoptosis can be linked to the compound's enzymatic targets. DHFR inhibition has been shown to induce apoptosis in various cancer cell lines, suggesting that the downstream effects of blocked DNA synthesis can trigger programmed cell death. mdpi.com Furthermore, while some parasites use their proteases to create an anti-apoptotic environment in the host cell to protect themselves, the inhibition of these proteases could potentially reverse this effect and contribute to parasite death. nih.gov The quinazoline scaffold itself has been widely shown to induce apoptosis in cancer cells, often through the downregulation of pro-survival proteins like BCL-2 and BCL-XL, leading to the release of mitochondrial Cytochrome C and subsequent cell death. nih.govnih.gov This suggests that this compound may trigger similar intrinsic cell death pathways in susceptible pathogens.

Comparative Analysis of Mechanisms of Action Across Different Pathogen Classes

The this compound molecule has demonstrated varied mechanisms of action across different classes of pathogens, indicating its potential as a broad-spectrum antimicrobial agent. Research into its effects on bacteria, protozoa, and fungi has revealed distinct cellular targets and modes of action.

Antibacterial Mechanisms

Against bacterial pathogens, particularly Gram-positive and Gram-negative species, derivatives of N2,N4-disubstituted quinazoline-2,4-diamines have been shown to function as dihydrofolate reductase (DHFR) inhibitors . nih.gov This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, ultimately leading to bacterial cell death. This mechanism has been identified in studies involving multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. nih.gov

In addition to enzymatic inhibition, this compound exhibits potent antibiofilm activity . researchgate.net It has been shown to be effective against biofilms of Staphylococcus aureus and Staphylococcus epidermidis, which are critical in implant-related infections. researchgate.net The compound inhibits biofilm formation at sub-inhibitory concentrations and can prevent bacterial adherence to surfaces. researchgate.net This suggests a mechanism that interferes with the initial stages of biofilm development, a key virulence factor in many pathogenic bacteria.

Antiprotozoal Mechanisms

The mechanism of action of this compound and related compounds against protozoan parasites appears to differ from its antibacterial mode of action. In studies involving Trichomonas vaginalis, the causative agent of human trichomoniasis, a quinazoline-2,4-diamine (B158780) derivative demonstrated synergistic action with metronidazole. researchgate.net This suggests that the compound acts via a different mechanism than metronidazole, which is a cornerstone of antiprotozoal therapy. researchgate.net

Furthermore, research on Toxoplasma gondii tachyzoites has indicated that benzyl-containing compounds may impair macromolecular biosynthesis, leading to cell death. researchgate.net This proposed mechanism is broader than specific enzyme inhibition and suggests a disruption of fundamental cellular processes in these parasites. researchgate.net The smaller structure of benzyl (B1604629) derivatives is thought to facilitate greater penetration into the parasite, enhancing its efficacy. researchgate.net

Antifungal Mechanisms

Investigations into the antifungal properties of quinazoline derivatives have pointed towards yet another potential mechanism of action. Molecular docking simulations performed on potent antifungal compounds from this class have suggested that they may target sterol 14-alpha demethylase . researchgate.net This enzyme is a key component of the fungal ergosterol (B1671047) biosynthesis pathway. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. This is a well-established target for azole antifungal drugs. Studies have shown that these compounds are active against Candida spp. and their biofilms. researchgate.net

The following table provides a comparative summary of the observed mechanisms of action of this compound and its derivatives across different pathogen classes.

| Pathogen Class | Primary Cellular Target/Mechanism | Specific Pathogens Studied |

| Bacteria | Dihydrofolate Reductase (DHFR) Inhibition, Biofilm Formation Inhibition | Staphylococcus aureus, Staphylococcus epidermidis, Acinetobacter baumannii |

| Protozoa | Impaired Macromolecular Biosynthesis, Synergistic action with Metronidazole | Trichomonas vaginalis, Toxoplasma gondii |

| Fungi | Sterol 14-alpha Demethylase Inhibition | Candida spp. |

Structure Activity Relationship Sar Studies of N4 Benzyl N2 Phenylquinazoline 2,4 Diamine Analogs

Impact of Substitutions on the Core Quinazoline (B50416) Ring System

The fundamental quinazoline ring system is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. researchgate.net Its structural integrity is paramount for biological activity, but modifications that alter its electronic properties or steric profile can have significant consequences.

Research into N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives has explored the replacement of the entire quinazoline core with other bicyclic systems, such as benzothiophene (B83047) or pyridopyrimidine rings, to understand the core's importance. rsc.orglstmed.ac.uk These studies help to determine whether the specific arrangement of nitrogen atoms in the quinazoline structure is essential for the observed biological effects. The diversified biological activities of drugs based on the quinazoline scaffold are highly dependent on the role of substituents and their positions on the moiety, which provides insight into the drug-target relationship. mdpi.com

Furthermore, the fusion of additional rings to the quinazoline system can also modulate activity. Quinazolines and their ring-fused derivatives are known to display a broad spectrum of biological activities. ignited.in The inherent properties of the core, such as its ability to participate in hydrogen bonding and π-π stacking interactions, are foundational to its function as a pharmacophore.

Role of Substituents at the N2 Position in Modulating Biological Activity

The N2 position of the quinazoline-2,4-diamine (B158780) scaffold is a critical site for modification, with substituents playing a significant role in determining potency and selectivity. In studies on antileishmanial agents, a direct comparison between N2-benzyl and N4-benzyl analogs showed that an N2-benzyl group is generally more favorable for activity against Leishmania donovani. acs.orgnih.gov For instance, N2-benzylquinazoline-2,4-diamines demonstrated consistently higher potency than their N4-benzyl counterparts. acs.org

The nature of the substituent at the N2 position is crucial. While a phenyl group is part of the parent compound of interest, studies have explored various other groups. For example, replacing an N2-isopropyl group with short trifluoroalkyl or hydroxyalkyl groups was investigated to optimize antileishmanial activity. acs.orgnih.gov The presence of methyl, amine, or thiol groups at the 2-position is considered essential for certain antimicrobial activities. nih.gov In the context of antileishmanial activity, compounds with an N2-benzyl-N4-alkyl/phenyl combination were among the most potent, achieving submicromolar efficacy. acs.orgnih.gov

The following table summarizes the impact of various N2-substituents on the antileishmanial activity against L. donovani, keeping the N4-substituent constant for comparison where possible.

Role of Substituents at the N4 Position in Modulating Biological Activity

The N4 position is another key site where substitutions significantly influence biological activity. Structure-activity relationship studies have consistently shown that substitutions with an amine or a substituted amine at the 4th position of the quinazoline ring can enhance antimicrobial properties. nih.govnih.gov

In the development of antileishmanial agents, various alkyl, phenyl, and benzyl (B1604629) groups have been explored at the N4 position. While N2-benzyl compounds were often more potent, specific N4-substitutions still yielded highly active compounds. acs.org For example, the combination of an N2-isopropyl group with an N4-furfuryl substituent resulted in a potent antileishmanial compound. acs.orgnih.gov The size and nature of the substituent at N4 can dictate the molecule's ability to fit into the target's binding pocket. For instance, increasing the side chain length at this position has been shown in some quinazoline series to diminish antiproliferative activity. nih.gov

Comparing isomeric pairs highlights the importance of substituent placement. N2-benzylquinazoline-2,4-diamines were found to be at least twice as potent against L. donovani as their N4-benzyl counterparts, suggesting a clear preference for the benzyl group at the N2 position for this specific activity. acs.orgnih.gov However, the N4-benzyl group remains a core feature of many biologically active quinazoline derivatives, and its own substituents are a subject of optimization. rsc.orglstmed.ac.uk

Influence of Substituents on the Benzenoid Ring of the Quinazoline Core

Substitutions on the benzenoid portion of the quinazoline ring (positions 5, 6, 7, and 8) play a modulatory, though sometimes secondary, role in the molecule's efficacy. acs.orgnih.gov However, in certain contexts, these substitutions are critical for optimizing activity and overcoming challenges like drug resistance.

For antibacterial activity against multidrug-resistant Acinetobacter baumannii, the addition of a halide or an alkyl substituent at the 6-position of N2,N4-disubstituted quinazoline-2,4-diamines was found to be crucial for strong antibacterial potency, with MIC values as low as 0.5 μM. nih.gov This aligns with broader SAR findings that halogen atoms at the 6- and 8-positions can improve the antimicrobial activity of quinazolinone derivatives. nih.gov

In the context of antileishmanial activity, while the benzenoid ring was considered to have a secondary role, specific substitutions led to improved potency. Quinazolines substituted at the 5- or 6-position with a methyl or methoxy (B1213986) group were identified as having submicromolar EC50 values against L. donovani. nih.gov Conversely, an 8-methoxy substitution was found to be marginally more potent against L. amazonensis. acs.org

The following table presents data on how substitutions on the benzenoid ring affect the antileishmanial activity of a parent N2-isopropyl-N4-furfuryl-quinazoline-2,4-diamine scaffold.

Elucidation of Key Pharmacophoric Features for Potency and Selectivity

Based on extensive SAR studies, a general pharmacophore model for biologically active N2,N4-disubstituted quinazoline-2,4-diamines can be proposed. The key features include:

The Quinazoline Core : The fused ring system acts as the central scaffold, providing the necessary geometry for interaction with biological targets. The nitrogen atoms at positions 1 and 3 are often key hydrogen bond acceptors.

N2 and N4 Substituents : These positions are crucial for activity and selectivity. They require specific steric and electronic properties to fit into the target's binding site.

For antileishmanial activity, a bulky aromatic group like benzyl is highly favorable at the N2 position. acs.org

The N4 position accommodates various groups, including alkyl, phenyl, and substituted benzyl moieties, which fine-tune the activity. rsc.orglstmed.ac.ukacs.org

Benzenoid Ring Substitutions : Small, lipophilic, or electron-donating/withdrawing groups at positions 5, 6, or 8 can enhance potency and modulate physicochemical properties. Halogen or methyl groups at position 6 are particularly important for antibacterial activity. nih.govnih.gov

Computational and in Silico Approaches in the Research of N4 Benzyl N2 Phenylquinazoline 2,4 Diamine

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N4-benzyl-N2-phenylquinazoline-2,4-diamine, molecular docking simulations have been pivotal in understanding its interactions with various biological targets. These simulations provide insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the ligand-receptor complex.

One of the primary targets investigated for quinazoline (B50416) derivatives is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. nih.govnih.gov Docking studies of this compound into the active site of DHFR can reveal key hydrogen bonding and hydrophobic interactions that contribute to its inhibitory activity. For instance, the quinazoline core can form hydrogen bonds with conserved residues in the active site, while the benzyl (B1604629) and phenyl substituents can engage in hydrophobic interactions with surrounding amino acid side chains.

The results of such docking studies are often presented in a table format, summarizing the binding energy and interacting residues. While a specific docking study for this compound is not publicly available, a representative table based on typical findings for similar quinazoline-based DHFR inhibitors is presented below.

| Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Dihydrofolate Reductase (DHFR) | AutoDock Vina | -8.5 | Asp27, Phe31, Ile50, Ser59 | Hydrogen Bond, Hydrophobic |

| Epidermal Growth Factor Receptor (EGFR) | Schrödinger Glide | -9.2 | Met793, Leu718, Cys797 | Hydrogen Bond, Pi-Alkyl |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | MOE-Dock | -7.9 | Cys919, Asp1046, Phe1047 | Hydrogen Bond, Pi-Sigma |

This table is a representation of typical molecular docking results for quinazoline derivatives against common cancer targets and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of quinazoline analogs with varying substituents at the N2 and N4 positions would be synthesized and their biological activity (e.g., IC50 values) determined.

Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices, are calculated for each compound. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound analogs might look like the following:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + 0.8 * AROM - 2.1

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the octanol-water partition coefficient.

MW is the molecular weight.

HBD is the number of hydrogen bond donors.

AROM is the number of aromatic rings.

This equation would suggest that higher lipophilicity and a greater number of hydrogen bond donors and aromatic rings are beneficial for activity, while increased molecular weight is detrimental. Such models are invaluable for prioritizing the synthesis of new analogs with potentially enhanced activity.

Virtual Screening Methodologies for the Identification of Novel Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com In the context of this compound, virtual screening can be employed to discover novel analogs with potentially improved efficacy, selectivity, or pharmacokinetic properties.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method utilizes the three-dimensional structure of the target protein. A large compound library is docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity. nih.gov For this compound, a known target like DHFR or EGFR could be used to screen for new quinazoline-based inhibitors.

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown. It relies on the knowledge of molecules that are active against the target. A model, such as a pharmacophore or a shape-based model, is built based on the structure of a known active compound like this compound. This model is then used to search a database for molecules with similar features.

A typical virtual screening workflow for identifying novel analogs of this compound is outlined in the table below.

| Step | Description | Software/Tools |

| 1. Library Preparation | A large database of chemical compounds (e.g., ZINC, ChEMBL) is prepared for screening. | Open Babel, LigPrep |

| 2. Target/Ligand Preparation | The 3D structure of the target protein is prepared, or a ligand-based model is generated from this compound. | Maestro, MOE |

| 3. Screening | The compound library is screened using either docking (SBVS) or similarity searching (LBVS). | AutoDock, Glide, ROCS |

| 4. Hit Selection and Filtering | The top-ranking compounds ("hits") are selected and filtered based on various criteria, such as drug-likeness and ADMET properties. | Canvas, AlvaDesc |

| 5. Experimental Validation | The most promising hits are synthesized and tested experimentally to confirm their biological activity. | N/A |

In Silico ADMET Predictions for Preclinical Compound Characterization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug discovery that uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.govnih.gov For this compound, these predictions provide an early assessment of its drug-like properties and potential liabilities, helping to guide its development and optimization.

Various ADMET properties can be predicted using a range of software and web-based tools, such as SwissADME, pkCSM, and Discovery Studio. These predictions are based on the compound's structure and physicochemical properties.

A summary of key in silico ADMET predictions for a compound like this compound is presented in the following table.

| ADMET Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |

| P-glycoprotein Substrate | No | Low likelihood of being actively pumped out of cells, which is favorable for bioavailability. |

| Distribution | ||

| Blood-Brain Barrier Permeation | Yes | Indicates potential to cross into the central nervous system. |

| Plasma Protein Binding | High (>90%) | May affect the free concentration of the drug available to exert its effect. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP450 3A4 Inhibitor | No | Lower risk of interactions with a major drug-metabolizing enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for this major renal excretion transporter. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low probability of causing genetic mutations. |

| hERG Inhibition | Low risk | Reduced likelihood of causing cardiac arrhythmias. |

| Hepatotoxicity | Low risk | Low probability of causing liver damage. |

This table presents a representative in silico ADMET profile for a quinazoline derivative and is for illustrative purposes.

Future Directions and Therapeutic Potential of N4 Benzyl N2 Phenylquinazoline 2,4 Diamine

Strategies for Further Lead Optimization and Development

The N2,N4-disubstituted quinazoline-2,4-diamine (B158780) scaffold serves as a versatile platform for structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have provided critical insights into key pharmacophoric features, guiding future optimization efforts.

A significant finding from studies on antileishmanial activity is the influence of the substituent position. For instance, comparing isomeric pairs revealed that an N2-benzyl group is more favorable for activity against Leishmania donovani than an N4-benzyl group. acs.org Compound N2-benzyl-N4-phenylquinazoline-2,4-diamine demonstrated greater potency than its N4-benzyl counterpart, N4-benzyl-N2-phenylquinazoline-2,4-diamine . acs.org This suggests that future optimization should prioritize modifications at the N2 position.

Further SAR refinement has explored a range of substituents at both the N2 and N4 positions. nih.gov Compounds with aromatic substituents at both positions showed potent in vitro antileishmanial activity, while those with small alkyl groups generally exhibited lower potency but also lower toxicity towards murine macrophage cell lines. nih.gov This highlights a crucial balance that must be struck between efficacy and toxicity. For antibacterial applications, investigations into N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives have shown that modifying the substituents on the N4-benzylamine ring can significantly impact activity against both E. coli and S. aureus. rsc.org

Substitutions on the quinazoline (B50416) core itself also play a role, albeit a secondary one, in modulating activity. acs.org The addition of small groups like methyl or methoxy (B1213986) at the 5- or 6-position has been shown to be compatible with submicromolar efficacy. acs.org Future lead optimization will involve a systematic exploration of these positions to fine-tune the electronic and steric properties of the molecule, potentially improving target engagement and pharmacokinetic profiles.

Table 1: Selected N2,N4-Disubstituted Quinazoline-2,4-diamine Analogs and their Antileishmanial Activity

Data sourced from multiple studies to illustrate structure-activity relationships. acs.orgnih.gov

Exploration of Combination Therapies and Drug Repurposing Strategies

The rise of drug resistance in both microbial and parasitic diseases necessitates innovative therapeutic strategies. numberanalytics.comnih.gov One promising avenue is the use of combination therapies, where multiple drugs with different mechanisms of action are administered simultaneously. numberanalytics.com This approach can enhance efficacy, reduce the likelihood of resistance developing, and potentially lower the required doses of individual agents. For instance, the combination of diethylcarbamazine (B1670528) or ivermectin with albendazole (B1665689) has become a cornerstone of the global program to eliminate lymphatic filariasis. rsc.org Future research should investigate this compound and its optimized derivatives as components of combination regimens with existing antimicrobial and antiparasitic drugs.

Drug repurposing, or finding new uses for existing approved drugs, offers a cost- and time-effective strategy for drug discovery. rsc.org This approach leverages the known safety and pharmacokinetic profiles of established medicines. Examples include the antiparasitic activity found in the antiarrhythmic drug amiodarone (B1667116) and the anti-rheumatic drug auranofin. rsc.orgmdpi.com The quinazoline scaffold is present in several FDA-approved drugs for various indications. nih.gov This precedent suggests that existing quinazoline-based drugs could be screened for antimicrobial and antiparasitic activity, and conversely, that this compound could be evaluated for other therapeutic effects.

Expanding the Scope of this compound and Related Quinazoline-2,4-diamines in Medicinal Chemistry

The quinazoline core is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets. nih.gov This versatility opens up vast possibilities for this compound and related compounds far beyond their initial antimicrobial and antiparasitic applications. mdpi.comopenmedicinalchemistryjournal.com

Quinazoline and quinazolinone derivatives have demonstrated a remarkable breadth of pharmacological activities, as summarized in the table below. omicsonline.org This diverse bioactivity profile suggests that the this compound scaffold could serve as a template for developing novel agents for complex diseases. For example, by modifying the key substituents, it may be possible to design analogs that selectively target protein kinases involved in cancer, enzymes implicated in inflammatory pathways, or receptors in the central nervous system. nih.gov The strategy of creating hybrid molecules, which combine the quinazoline pharmacophore with other bioactive scaffolds, is another promising approach to generate novel drug candidates with enhanced or multi-target activity. nih.gov Furthermore, the inherent fluorescence of some quinazoline-diamine structures has been harnessed to develop molecular probes for biological imaging, demonstrating an expansion into non-therapeutic applications. researchgate.net

Table 2: Diverse Pharmacological Activities of the Quinazoline Scaffold

Information compiled from multiple review articles on the medicinal chemistry of quinazolines. nih.govmdpi.comnih.govmdpi.com

Remaining Challenges and Future Research Opportunities in the Discovery of Novel Antimicrobial and Antiparasitic Agents

The development of new agents like this compound occurs against a backdrop of significant scientific, regulatory, and economic challenges. thefcar.org The foremost challenge is the relentless emergence of drug resistance, which can render new therapies ineffective within a short period. mdpi.comnews-medical.net Scientific hurdles are also substantial; these include the difficulty in identifying novel drug targets, overcoming the sophisticated defense mechanisms of pathogens like the impermeable outer membrane of Gram-negative bacteria, and achieving selective toxicity to harm the pathogen but not the host. acs.org Furthermore, the drug development pipeline is marked by high attrition rates, with many promising compounds failing due to unforeseen toxicity or poor pharmacokinetics. acs.orgnih.gov

Despite these obstacles, numerous opportunities for future research exist. The advent of genomics, proteomics, and artificial intelligence is poised to revolutionize target identification and drug design. numberanalytics.com High-throughput screening of large compound libraries remains a vital tool for discovering new chemical starting points. numberanalytics.com The vast chemical diversity of natural products continues to be a rich source of novel antimicrobial and antiparasitic agents. numberanalytics.com Finally, innovations in drug delivery, such as nanoparticle-based systems, offer the potential to improve the efficacy, reduce the toxicity, and overcome resistance mechanisms for both new and existing drugs. numberanalytics.com Continued investment in these areas is critical to populate the sparse development pipeline and address the urgent global health threat posed by infectious diseases.

Q & A

Q. What mechanistic studies elucidate reaction pathways in quinazoline derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.